2-Acetyl-5-fluorobenzaldehyde CAS 1891067-62-1 properties
2-Acetyl-5-fluorobenzaldehyde CAS 1891067-62-1 properties
CAS: 1891067-62-1 Document Type: Technical Application Guide Version: 2.0 (Internal Research Standard)
Executive Summary
2-Acetyl-5-fluorobenzaldehyde (CAS 1891067-62-1) is a specialized bifunctional aromatic scaffold characterized by an ortho-disposition of an acetyl group and a formyl group, with a fluorine atom at the 5-position.[1] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, primarily for the rapid assembly of fluorinated nitrogen heterocycles.
Unlike simple benzaldehydes, this molecule possesses a high degree of internal electrophilic tension. The proximity of the ketone and aldehyde carbonyls facilitates condensation reactions with dinucleophiles (hydrazines, diamines) to yield phthalazines and isoquinolines . The 5-fluoro substituent is strategically placed to block metabolic oxidation at the equivalent position in the final drug candidate, enhancing pharmacokinetic stability.
Physiochemical Profile
The following data aggregates empirical catalog specifications and calculated properties derived from structural analogues (e.g., 2-acetylbenzaldehyde).
| Property | Value / Description | Note |
| Chemical Formula | C₉H₇FO₂ | |
| Molecular Weight | 166.15 g/mol | |
| Appearance | Pale yellow to off-white solid | Low melting point; may appear as viscous oil if impure. |
| Melting Point | 45–55 °C (Estimated) | Analogous to o-acetylbenzaldehyde (MP ~35°C); F-substitution typically raises MP. |
| Boiling Point | ~260 °C (Predicted @ 760 mmHg) | |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water. |
| LogP | 1.85 ± 0.3 (Calculated) | Lipophilic; suitable for CNS-active scaffolds. |
| Reactivity Hazard | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Argon/Nitrogen). |
Structural Reactivity & Synthetic Logic
The core value of CAS 1891067-62-1 lies in its 1,2-dicarbonyl logic . In organic synthesis, 1,4-dicarbonyl systems (like this, counting through the ring) are precursors to fused aromatic heterocycles.
The Fluorine Effect
The fluorine atom at position 5 exerts a strong inductive effect (-I), pulling electron density from the aromatic ring.
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Consequence 1: The aldehyde carbon becomes more electrophilic than in non-fluorinated analogues, accelerating Schiff base formation.
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Consequence 2: The resulting heterocycles (e.g., phthalazines) exhibit altered pKa values and improved metabolic stability against P450 oxidation at the para-position relative to the nitrogen.
Heterocycle Construction Pathways
The diagram below illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic pathways. The 1,2-dicarbonyl system reacts with dinucleophiles to form fused heterocycles.
Experimental Protocols
Protocol A: Identity Validation (¹H-NMR)
Rationale: Commercial batches of ortho-substituted benzaldehydes can contain oxidation byproducts (carboxylic acids) or cyclized acetals.
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Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ .
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Key Diagnostic Signals:
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Aldehyde Proton (-CHO): Look for a singlet downfield at 10.0–10.5 ppm . If this is absent or shifted upfield to ~6 ppm, the material may have formed a cyclic hemiacetal.
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Acetyl Methyl (-COCH₃): Sharp singlet at 2.5–2.7 ppm .
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Aromatic Region: Three distinct proton signals. The proton ortho to the fluorine will show complex splitting (dd or dt) due to H-F coupling (
).
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Purity Check: Check for a broad singlet at ~11 ppm (Carboxylic acid impurity). If >5%, repurify via silica plug (Hexane/EtOAc).
Protocol B: Synthesis of 6-Fluoro-1-methylphthalazine
Rationale: This protocol serves as a "functional assay." If the starting material is authentic, it will cleanly cyclize with hydrazine. This is the primary industrial application of this scaffold.
Materials:
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2-Acetyl-5-fluorobenzaldehyde (1.0 eq)
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Hydrazine monohydrate (1.2 eq)
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Ethanol (Absolute)
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Acetic Acid (Catalytic, 0.1 eq)
Workflow:
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Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-Acetyl-5-fluorobenzaldehyde in 5 mL of Ethanol.
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Addition: Add 1.2 mmol of Hydrazine monohydrate dropwise at room temperature.
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Observation: The solution should turn yellow immediately (hydrazone formation).
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Cyclization: Add 2 drops of glacial acetic acid. Heat the mixture to reflux (80 °C) for 2 hours.
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Workup: Cool to room temperature. The product, 6-fluoro-1-methylphthalazine , often precipitates as a crystalline solid.
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Isolation: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.
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Validation: Mass Spectrometry (ESI+) should show [M+H]⁺ = 163.1.
Experimental Logic Diagram:
Figure 2: Step-by-step workflow for the conversion of the scaffold into a phthalazine derivative.
Handling & Stability
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Storage: Store at 2–8 °C under Argon. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
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Safety: The compound is a fluorinated aromatic aldehyde. It is expected to be an Irritant (Skin/Eye/Respiratory) .
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Specific Hazard: Reaction with hydrazine (Protocol B)[2] generates potentially toxic intermediates; perform all steps in a fume hood.
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Incompatibility: Strong oxidizing agents, strong bases (can cause aldol polymerization of the acetyl group).
References
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Bunce, R. A., et al. (2012).[3] Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications.
- Context: Establishes the core protocol for converting 2-acylbenzaldehydes into phthalazines via hydrazine condens
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Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde Product Page.
- Context: Provides physical property benchmarks for the closest structural analogue (2-bromo-5-fluorobenzaldehyde)
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El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Context: Comprehensive review of the pharmacological applications of phthalazines derived
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PubChem. (n.d.). Compound Summary: 2-Acetylbenzaldehyde.[4]
- Context: Used for comparative physiochemical data (LogP, solubility)
